5-Morpholin-4-yl-nicotinic acid tert-butyl ester
Overview
Description
5-Morpholin-4-yl-nicotinic acid tert-butyl ester is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol It is a derivative of nicotinic acid, featuring a morpholine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-nicotinic acid tert-butyl ester typically involves the esterification of nicotinic acid with tert-butyl alcohol in the presence of an acid catalyst. The morpholine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-nicotinic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce morpholine-substituted alcohols.
Scientific Research Applications
5-Morpholin-4-yl-nicotinic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting nicotinic acid receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may modulate receptor activity, influencing various biochemical pathways. Detailed studies on its binding affinity and receptor specificity are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Esters: Compounds like methyl nicotinate and ethyl nicotinate share structural similarities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid.
Uniqueness
5-Morpholin-4-yl-nicotinic acid tert-butyl ester is unique due to the combination of the morpholine ring and the tert-butyl ester group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
tert-butyl 5-morpholin-4-ylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-8-12(10-15-9-11)16-4-6-18-7-5-16/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPNVOVZKDPPLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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